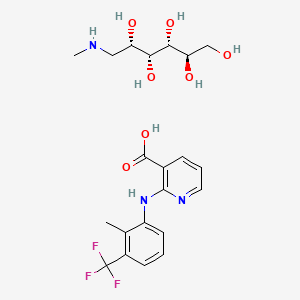

Flunixin Meglumine

Description

Properties

IUPAC Name |

(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2.C7H17NO5/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,1H3,(H,18,19)(H,20,21);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCCHNLNRBULBU-WZTVWXICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNCC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42461-84-7 | |

| Record name | Flunixin meglumine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42461-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunixin meglumine [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042461847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUNIXIN MEGLUMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-deoxy-1-(methylamino)-D-glucitol 2-[2-methyl-3-(perfluoromethyl)anilino]nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNIXIN MEGLUMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y3JK0JW3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flunixin Meglumine's Mechanism of Action on Cyclooxygenase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin meglumine, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound on COX-1 and COX-2, detailing its inhibitory activity, the experimental protocols used for its characterization, and the underlying molecular interactions.

Core Mechanism: Inhibition of Cyclooxygenase

This compound exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are crucial signaling molecules in inflammation, pain, and fever.[2] There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and plays a role in various physiological processes, including the protection of the gastric mucosa, regulation of renal blood flow, and platelet aggregation.[2]

-

COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is the primary source of prostaglandins at sites of inflammation.[2]

This compound is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 with similar potency.[3][4] This non-selective action accounts for both its therapeutic efficacy and some of its potential side effects.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by determining its half-maximal inhibitory concentration (IC50) and, in some cases, its 80% inhibitory concentration (IC80). These values represent the concentration of the drug required to inhibit 50% and 80% of the enzyme's activity, respectively.

| Inhibitor | Enzyme | Species | IC50 (µM) | IC80 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| This compound | COX-1 | Equine | 0.19 | 0.43 | 0.34 | [3] |

| This compound | COX-2 | Equine | 0.56 | 1.01 | [3] | |

| This compound | COX-1 | Canine | 0.04 | - | 0.05 | [5] |

| This compound | COX-2 | Canine | 0.75 | - | [5] | |

| This compound | COX-1 | Feline | 0.11 | - | 0.17 | [5] |

| This compound | COX-2 | Feline | 0.63 | - | [5] | |

| This compound | COX-1 | Ovine | - | - | - | [6] |

| This compound | COX-2 | Ovine | - | - | - | [6] |

Signaling Pathway of Cyclooxygenase Inhibition

This compound's interaction with the COX enzymes disrupts the synthesis of prostaglandins, thereby modulating the inflammatory response. The following diagram illustrates this signaling pathway.

Experimental Protocols for Determining COX Inhibition

The inhibitory activity of this compound on COX-1 and COX-2 is primarily determined using in vitro whole blood assays. These assays measure the production of specific prostanoids as markers for the activity of each COX isoform.

Experimental Workflow: In Vitro Whole Blood COX Inhibition Assay

Detailed Methodology: Equine Whole Blood COX Inhibition Assay

This protocol is a synthesis of methodologies described in the scientific literature.[3][5][7]

Materials:

-

Freshly collected equine blood

-

This compound stock solution (in a suitable solvent like DMSO)

-

Heparinized and non-heparinized blood collection tubes

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)

-

Centrifuge

-

Incubator (37°C)

Procedure for COX-1 Inhibition (Thromboxane B2 Assay):

-

Collect fresh whole blood into non-heparinized tubes.

-

Immediately aliquot the blood into tubes containing various concentrations of this compound or vehicle control.

-

Gently mix and incubate the tubes at 37°C for 1 hour to allow for blood clotting, which induces COX-1 activity.

-

Following incubation, centrifuge the samples to separate the serum.

-

Collect the serum and store it at -80°C until analysis.

-

Measure the concentration of TXB2, the stable metabolite of thromboxane A2, in the serum samples using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-1 inhibition for each this compound concentration relative to the vehicle control.

Procedure for COX-2 Inhibition (Prostaglandin E2 Assay):

-

Collect fresh whole blood into heparinized tubes.

-

Stimulate the blood with LPS (e.g., a final concentration of 100 µg/mL) to induce COX-2 expression.

-

Immediately aliquot the stimulated blood into tubes containing various concentrations of this compound or vehicle control.

-

Incubate the tubes at 37°C for 24 hours.

-

Following incubation, centrifuge the samples to separate the plasma.

-

Collect the plasma and store it at -80°C until analysis.

-

Measure the concentration of PGE2 in the plasma samples using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX-2 inhibition for each this compound concentration relative to the vehicle control.

Data Analysis:

The percentage of inhibition is plotted against the logarithm of the drug concentration to generate a dose-response curve. The IC50 and IC80 values are then calculated from this curve using appropriate software.

Molecular Binding and Inhibition Kinetics

While a crystal structure of this compound bound to either COX isoform is not publicly available, insights into its binding mechanism can be inferred from studies of other NSAIDs and molecular modeling.

Most NSAIDs, including this compound, are competitive inhibitors of COX enzymes.[8] They bind reversibly to the active site of the enzyme, preventing the substrate, arachidonic acid, from entering and being converted into prostaglandins.[2] The active site of COX is a long, hydrophobic channel. Key amino acid residues within this channel, such as Arg120 and Tyr385, are crucial for substrate binding and catalysis.[9] It is hypothesized that the carboxylic acid moiety of this compound forms an ionic bond with the positively charged Arg120 at the entrance of the active site, while the rest of the molecule occupies the hydrophobic channel, sterically hindering arachidonic acid binding.

The subtle structural differences between the active sites of COX-1 and COX-2 are the basis for the development of COX-2 selective inhibitors. However, as a non-selective inhibitor, this compound is thought to bind effectively to the active sites of both isoforms.

The kinetics of inhibition for many NSAIDs can be complex, sometimes exhibiting time-dependent inhibition.[7] Further kinetic studies are needed to fully elucidate the precise kinetic parameters of this compound's interaction with COX-1 and COX-2.

Conclusion

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its mechanism of action involves the competitive inhibition of arachidonic acid binding to the active site of these enzymes, thereby blocking the production of prostaglandins that mediate inflammation, pain, and fever. The quantitative assessment of its inhibitory activity is well-established through in vitro whole blood assays that measure the production of specific prostanoids. While the precise molecular interactions and kinetic parameters of this compound with the COX isoforms require further investigation, the existing body of evidence provides a solid foundation for understanding its therapeutic efficacy and for guiding future research and drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. madbarn.com [madbarn.com]

- 5. In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the ability of carprofen and this compound to inhibit activation of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cyclooxygenase-1 (COX-1) versus Cyclooxygenase-2 (COX-2) Inhibitory Effects of Flunixin Meglumine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of flunixin meglumine on the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. This compound is a non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action is primarily through the non-selective inhibition of the COX enzymes, which are critical in the synthesis of prostaglandins and other inflammatory mediators.[1][2]

Data Presentation: Quantitative Inhibition of COX-1 and COX-2 by this compound

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by determining the half-maximal inhibitory concentration (IC50). The ratio of IC50 values for COX-1 and COX-2 is a key indicator of the drug's selectivity. For this compound, this ratio is generally close to 1, indicating non-selective inhibition of both isoenzymes.[3][4]

| Species/System | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Not Specified | Enzyme Inhibition Assay | 3.24 | 0.55 | 5.89 | [5] |

| Equine | Whole Blood Assay | - | - | 0.336 (IC50 ratio) | [6] |

| Equine | Whole Blood Assay | - | - | 0.436 (IC80 ratio) | [6] |

Note: A lower IC50 value indicates greater potency. The selectivity ratio is calculated as (IC50 for COX-1) / (IC50 for COX-2). A ratio close to 1 suggests non-selective inhibition, a ratio significantly greater than 1 indicates COX-2 selectivity, and a ratio significantly less than 1 indicates COX-1 selectivity.

Experimental Protocols: Determining COX Inhibition

The most common method for evaluating the COX inhibitory effects of NSAIDs is the in vitro whole blood assay. This assay is physiologically relevant as it accounts for the protein-binding of the drug in a natural cellular environment.[7][8]

In Vitro Whole Blood Assay Protocol

Objective: To determine the IC50 of this compound for COX-1 and COX-2 in whole blood.

Materials:

-

Freshly collected heparinized whole blood from the target species.

-

This compound solutions of varying concentrations.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

Standard laboratory equipment (incubator, centrifuge, microplate reader).

Methodology:

COX-1 Inhibition Assay:

-

Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.

-

The blood is allowed to clot, which triggers the production of TXB2 by platelets, a process dependent on COX-1 activity.

-

After incubation, the serum is separated by centrifugation.

-

The concentration of TXB2 in the serum is measured using a specific EIA kit.

-

The percentage of COX-1 inhibition is calculated by comparing the TXB2 levels in samples treated with this compound to the vehicle control.

COX-2 Inhibition Assay:

-

Aliquots of heparinized whole blood are pre-incubated with a COX-1 selective inhibitor to block the background COX-1 activity.

-

LPS is added to the blood samples to induce the expression of COX-2 in monocytes.

-

The blood is then incubated with various concentrations of this compound or a vehicle control.

-

After incubation, the plasma is separated by centrifugation.

-

The concentration of PGE2, a product of COX-2 activity, is measured in the plasma using a specific EIA kit.

-

The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in samples treated with this compound to the vehicle control.

Data Analysis: The percentage of inhibition for both COX-1 and COX-2 is plotted against the concentration of this compound. The IC50 values are then determined from the resulting dose-response curves using appropriate software.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key biological pathways and the experimental process for evaluating COX inhibitors.

Caption: Simplified COX-1 and COX-2 signaling pathways.

Caption: Experimental workflow for COX inhibition assay.

Caption: Logical relationship of flunixin's inhibition.

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of this compound, Meloxicam and Ketoprofen on Mild Visceral Post-Operative Pain in Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. avmajournals.avma.org [avmajournals.avma.org]

The Pharmacodynamics of Flunixin Meglumine in Bovine Species: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Flunixin meglumine, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized in bovine medicine for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in bovine species. It delves into its primary mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, and the subsequent impact on prostaglandin synthesis. This document summarizes key quantitative data from various studies, details experimental protocols used to evaluate its efficacy, and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, both COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, flunixin effectively reduces the synthesis of prostaglandins such as prostaglandin E2 (PGE2) and prostaglandin F2α (PGF2α), thereby mitigating the clinical signs associated with inflammatory conditions in cattle.

Signaling Pathway of this compound's Action

The following diagram illustrates the arachidonic acid cascade and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data on the pharmacodynamic effects of this compound in bovine species from various experimental studies.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound in Bovine Whole Blood

| Parameter | Value | Reference |

| COX-1 IC50 | 0.0177 µM | |

| COX-2 IC50 | 0.0292 µM | |

| IC50 COX-1:COX-2 Ratio | 0.606 | |

| COX-1 Inhibition at 80-95% COX-2 Inhibition | 57.70% - 79.87% |

IC50: The concentration of a drug that gives half-maximal response.

Table 2: Effect of this compound on Prostaglandin Synthesis in Bovine Species

| Experimental Model | This compound Dose & Route | Measured Prostaglandin | Key Findings | Reference |

| Tissue Cage Model (Carrageenan-induced inflammation) | Transdermal pour-on | PGE2 in exudate | Significant reduction in PGE2 at 8, 24, 36, and 48 hours post-treatment. Peak inhibition at 8 hours. | |

| Endotoxemia Model (LPS-induced) | 2.2 mg/kg IV or Oral | PGF2α metabolite in plasma | Both routes abrogated the LPS-induced increase in PGF2α metabolite. Oral administration showed a prolonged effect, with significantly lower concentrations between 10 and 30 hours post-administration compared to IV. | |

| Oophorectomized Cows | Not specified | PGF2α metabolite in plasma | Rapid decrease in basal levels, lasting for about 6 hours. |

Table 3: Antipyretic and Analgesic Effects of this compound in Bovine Species

| Experimental Model | This compound Dose & Route | Measured Parameter | Key Findings | Reference |

| Endotoxemia Model (LPS-induced mastitis) | 1.1 mg/kg parenteral, every 8 hours for 7 doses | Rectal Temperature | Significantly reduced rectal temperatures compared to saline-treated controls. | |

| Amphotericin B-induced Lameness | 1 mg/kg IV at induction and 12 hours post-induction | Visual Lameness Score (VLS) | Treated steers had a significantly lower probability of being lame (VLS > 0) compared to controls (40.7% vs 92.2%). | |

| Amphotericin B-induced Lameness | 3.33 mg/kg transdermal, every 24 hours for 3 days | Plasma Cortisol | Cortisol concentrations were lower in the flunixin-treated group starting at 1.5 hours after administration. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacodynamic studies. The following sections describe common experimental models used to assess the efficacy of this compound in bovine species.

Tissue Cage Model for Anti-inflammatory Effects

This model is used to evaluate the effect of anti-inflammatory drugs on localized inflammation.

LPS-Induced Endotoxemia Model for Antipyretic and Anti-inflammatory Effects

This model mimics the systemic inflammatory response seen in bacterial infections.

Amphotericin B-Induced Lameness Model for Analgesic Effects

This model is used to induce a transient and reversible synovitis-arthritis to evaluate the efficacy of analgesics.

Conclusion

The pharmacodynamics of this compound in bovine species are well-characterized, with its primary therapeutic benefits stemming from the non-selective inhibition of COX-1 and COX-2 enzymes. This leads to a potent reduction in the synthesis of prostaglandins, resulting in significant anti-inflammatory, analgesic, and antipyretic effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in the field of veterinary anti-inflammatory therapy. A thorough understanding of these pharmacodynamic principles is essential for the optimal and responsible use of this compound in promoting bovine health and welfare.

A Technical Guide to the Anti-inflammatory Pathways Modulated by Flunixin Meglumine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin meglumine, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade.[2][3] This technical guide provides an in-depth exploration of the anti-inflammatory pathways modulated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and experimental workflows.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its principal anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes (TXs), which are key mediators of inflammation, pain, and fever.[2][3] The inhibition of prostaglandin synthesis is a cornerstone of this compound's therapeutic action.[5][6]

Quantitative Data on COX Inhibition and Prostanoid Synthesis

The inhibitory activity of this compound on COX enzymes and its subsequent effects on prostanoid production have been quantified in various studies. The following tables summarize key quantitative findings.

| Parameter | Value | Species/System | Reference |

| COX-1 IC50 | 0.10 µM | Dog (in vitro) | [7] |

| 0.02 µM | Goat (in vitro) | [7] | |

| 0.04 µM | Horse (in vitro) | [7] | |

| COX-2 IC50 | Not explicitly stated, but COX-1/COX-2 ratio is near 1 | Horse | [4] |

| COX-1 IC80 | Not explicitly stated | ||

| COX-2 IC80 | Not explicitly stated, but selectivity for COX-2 is greater at IC80 than IC50 | Horse | [8] |

Table 1: In Vitro Cyclooxygenase Inhibition by this compound

| Analyte | Effect of this compound | Dosage | Species/Model | Duration of Effect | Reference |

| Thromboxane B2 (TxB2) | Significant suppression | 1.1 mg/kg IV | Horse | Up to 24 hours | [9] |

| 68.6% reduction at 1 hour | 1.1 mg/kg IV | Training Horse | [10] | ||

| 45.2% reduction at 1 hour | 1.1 mg/kg IV | Sedentary Horse | [10] | ||

| Significant suppression | 1.1 mg/kg, 0.25 mg/kg, 0.1 mg/kg IV | Horse | 12, 4, and 3 hours respectively | [1] | |

| Prostaglandin E2 (PGE2) | Greater inhibition than tolfenamic acid | Not specified | Bovine inflammatory exudate | Statistically significant at 4, 8, 12, and 24 hours | [5] |

| Consistently lower concentrations | Transdermal application | Cattle (tissue cage model) | Up to 48 hours | [6] |

Table 2: In Vivo Effects of this compound on Prostanoid Synthesis

Signaling Pathway: Cyclooxygenase Inhibition

Caption: Inhibition of COX-1 and COX-2 by this compound.

Modulation of NF-κB Signaling Pathway

Beyond its direct effects on cyclooxygenase, this compound has been shown to modulate the nuclear factor kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and inducible nitric oxide synthase (iNOS).[11][12]

Quantitative Data on NF-κB Inhibition

| Parameter | Effect of this compound | Cell Line | Concentration | Reference |

| LPS-induced Nitric Oxide Release | Significant inhibition | RAW 264.7 murine macrophages | 100 - 1,000 µM | [12] |

| NF-κB Activation | Inhibitory effects (to a lesser degree than carprofen) | RAW 264.7 murine macrophages | High concentrations | [12] |

Table 3: In Vitro Effects of this compound on the NF-κB Pathway

Signaling Pathway: NF-κB Inhibition

Caption: this compound's modulation of the NF-κB pathway.

Effects on Cytokine Production

This compound has been demonstrated to suppress the production of key pro-inflammatory and anti-inflammatory cytokines during endotoxemia.

Quantitative Data on Cytokine Modulation

| Cytokine | Effect of this compound | Model | Dosage | Reference |

| TNF-α | Inhibited LPS-induced increase | Endotoxic mice | 2.5 mg/kg SC | [13][14] |

| IL-1β | Inhibited LPS-induced increase | Endotoxic mice | 2.5 mg/kg SC | [13][14] |

| IL-10 | Inhibited LPS-induced increase | Endotoxic mice | 2.5 mg/kg SC | [13][14] |

Table 4: In Vivo Effects of this compound on Cytokine Levels

Experimental Protocols

In Vitro COX Inhibition Assay (Whole Blood Assay)

This protocol is a generalized representation based on common methodologies for evaluating NSAID effects on COX-1 and COX-2 in whole blood.

-

Blood Collection: Collect fresh heparinized blood from the target species.

-

COX-1 (Thromboxane B2) Assay:

-

Aliquot whole blood into tubes containing the test compound (this compound at various concentrations) or vehicle control.

-

Incubate at 37°C for a specified time (e.g., 1 hour) to allow for drug-enzyme interaction.

-

Allow blood to clot at 37°C for a defined period (e.g., 1 hour) to induce maximal thromboxane A2 (TxA2) production, which is rapidly converted to the stable metabolite TxB2.

-

Centrifuge to separate serum.

-

Measure TxB2 concentration in the serum using a validated immunoassay (e.g., ELISA or radioimmunoassay).

-

-

COX-2 (Prostaglandin E2) Assay:

-

Aliquot whole blood into tubes containing the test compound or vehicle control.

-

Add a COX-2 inducing agent, such as lipopolysaccharide (LPS), to all tubes except the negative control.

-

Incubate at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 expression and subsequent PGE2 production.

-

Centrifuge to separate plasma.

-

Measure PGE2 concentration in the plasma using a validated immunoassay.

-

-

Data Analysis:

-

Calculate the percentage inhibition of TxB2 (COX-1) and PGE2 (COX-2) production for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 (and IC80) values by plotting the percentage inhibition against the logarithm of the drug concentration.

-

Experimental Workflow: In Vitro NSAID Evaluation

Caption: A typical experimental workflow for evaluating NSAID effects.

ELISA for Cytokine Measurement in Serum

This is a generalized protocol for a sandwich ELISA.

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add serum samples (and standards) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Western Blot for NF-κB Pathway Proteins

This is a generalized protocol for Western blot analysis.

-

Cell Lysis and Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-IκBα or anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Lipoxygenase Pathway

While the primary anti-inflammatory mechanism of this compound is through COX inhibition, some NSAIDs can influence the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes. However, the available literature does not provide strong evidence for a significant direct inhibitory or stimulatory effect of this compound on the LOX pathway. Further research is needed to fully elucidate any potential interactions.

Conclusion

This compound exerts its potent anti-inflammatory effects through a multi-faceted approach. Its primary and most well-characterized mechanism is the non-selective inhibition of COX-1 and COX-2, leading to a significant reduction in the synthesis of pro-inflammatory prostaglandins and thromboxanes. Additionally, this compound can modulate the NF-κB signaling pathway, further contributing to its anti-inflammatory profile by downregulating the expression of pro-inflammatory genes. Its ability to suppress the production of key cytokines like TNF-α and IL-1β underscores its efficacy in mitigating inflammatory responses. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and inflammatory disease research. Further investigation into the nuanced interactions of this compound with various inflammatory cascades will continue to refine our understanding of its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 4. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative study of the action of this compound and tolfenamic acid on prostaglandin E2 synthesis in bovine inflammatory exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of this compound pour-on administration on prostaglandin E2 concentration in inflammatory exudate after induction of inflammation in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein binding and in vitro serum thromboxane B2 inhibition by this compound and meclofenamic acid in dog, goat and horse blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. Pharmacokinetics and effects on thromboxane B2 production following intravenous administration of this compound to exercised thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma concentrations of flunixin in the horse: its relationship to thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the ability of carprofen and this compound to inhibit activation of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of this compound on cytokine levels in experimental endotoxemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Flunixin Meglumine's Effect on Prostaglandin E2 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunixin meglumine, a potent non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of prostaglandin synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its impact on prostaglandin E2 (PGE2) production. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound is a non-narcotic, non-steroidal analgesic with anti-inflammatory and antipyretic properties.[1][2] Its clinical efficacy is largely attributed to its ability to block the production of eicosanoids, a class of inflammatory mediators that includes prostaglandins.[3][4] Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[3] By inhibiting PGE2 synthesis, this compound effectively mitigates the clinical signs associated with a variety of inflammatory conditions in veterinary medicine.[2][5]

This guide delves into the core mechanism of this compound's action, presenting quantitative data on its inhibitory effects, detailed experimental methodologies for studying these effects, and graphical representations of the relevant biological pathways and experimental designs.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary mechanism by which this compound inhibits the synthesis of PGE2 is through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to all prostaglandins, including PGE2.[3]

-

COX-1 is a constitutively expressed enzyme involved in various physiological processes, including platelet aggregation, gastric mucosal protection, and renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins involved in the inflammatory response.

This compound's non-selective nature means it inhibits both isoforms, which contributes to its therapeutic efficacy as well as its potential for adverse effects.[7][8]

Signaling Pathway of Prostaglandin E2 Synthesis and Inhibition by this compound

Caption: Prostaglandin E2 synthesis pathway and its inhibition by this compound.

Quantitative Data on PGE2 Inhibition

The inhibitory potency of this compound on COX enzymes and subsequent PGE2 synthesis has been quantified in various studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound

| Species | Assay System | IC50 COX-1 (µM) | IC50 COX-2 (µM) | COX-1:COX-2 IC50 Ratio | Reference |

| Equine | Whole Blood | - | - | 0.336 | [9] |

| - | - | 3.24 | 0.55 | 5.89 | [10] |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Inhibition of Prostaglandin E2 by this compound

| Species | Administration Route & Dose | Model | Key Findings | Reference |

| Goats | 2.2 mg/kg IV | - | Mean 80% inhibitory concentration (IC80) of PGE2 was 0.28 µg/ml. | [11] |

| Alpacas | 2.2 mg/kg IV | - | Mean 80% inhibitory concentration (IC80) of PGE2 was 0.23 µg/ml. | [12][13] |

| Bovine | Transdermal | Carrageenan-induced inflammation (tissue cage model) | Significant reduction in PGE2 concentrations at 8, 24, 36, and 48 hours post-treatment compared to control. | [14][15][16] |

| Bovine | - | Carrageenan-induced inflammation (tissue cage model) | This compound inhibited PGE2 synthesis to a greater extent than tolfenamic acid at 4, 8, 12, and 24 hours. | [17] |

| Equine | 1 mg/kg | Endotoxemia | Significantly decreased plasma concentrations of thromboxane B2 (a COX-1 product) and 6-keto PGF1 alpha (a prostacyclin metabolite). | [18][19] |

| Swine | - | Lipopolysaccharide (LPS)-induced inflammation | Prevented the increase in plasma PGE2 levels observed in LPS-stimulated swine. |

IC80: The concentration of a drug that is required for 80% inhibition in vivo.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe common experimental protocols used to assess the effect of this compound on PGE2 synthesis.

In Vitro Whole Blood Assay for COX Inhibition

This assay is used to determine the COX-1 and COX-2 inhibitory activity of NSAIDs in a physiologically relevant environment.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Methodology:

-

Blood Collection: Whole blood is collected from the target species into heparinized tubes.

-

COX-1 Activity (Thromboxane B2 synthesis):

-

Aliquots of whole blood are incubated with various concentrations of this compound.

-

Blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated synthesis of thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

The reaction is stopped, and plasma is collected for TXB2 measurement.

-

-

COX-2 Activity (Prostaglandin E2 synthesis):

-

Aliquots of whole blood are pre-incubated with a COX-1 inhibitor (e.g., aspirin) to block COX-1 activity.

-

Lipopolysaccharide (LPS) is added to induce the expression of COX-2.

-

The blood is then incubated with various concentrations of this compound.

-

Plasma is collected for the measurement of PGE2.

-

-

Quantification: TXB2 and PGE2 concentrations are measured using validated methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]

-

Data Analysis: Concentration-response curves are generated to calculate the IC50 values for COX-1 and COX-2.[20]

Bovine Tissue Cage Model for Acute Inflammation

This in vivo model allows for the repeated sampling of inflammatory exudate to study the time-course of the inflammatory response and the effect of anti-inflammatory drugs.[16][17]

Objective: To evaluate the effect of this compound on PGE2 concentrations in inflammatory exudate.

Methodology:

-

Surgical Implantation: Sterile, perforated polyethylene balls (tissue cages) are surgically implanted subcutaneously in the animal.[16][17] Granulation tissue forms within the cages over several weeks.

-

Induction of Inflammation: A sterile solution of carrageenan (an inflammatory agent) is injected into the tissue cages to induce an acute inflammatory response.[16][17]

-

Drug Administration: Animals are treated with this compound or a placebo.

-

Sample Collection: Samples of the inflammatory exudate are collected from the tissue cages at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 36, and 48 hours) after the induction of inflammation.[16]

-

PGE2 Measurement: The concentration of PGE2 in the exudate is determined by radioimmunoassay (RIA) or ultra-high pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[16][17]

-

Data Analysis: PGE2 concentrations in the this compound-treated group are compared to the control group at each time point to assess the inhibitory effect of the drug.

Experimental Workflow: Bovine Tissue Cage Model

Caption: Workflow for the bovine tissue cage model of acute inflammation.

Conclusion

This compound is a highly effective inhibitor of prostaglandin E2 synthesis through its non-selective blockade of COX-1 and COX-2 enzymes. The quantitative data and experimental protocols presented in this guide provide a comprehensive overview of the scientific basis for its anti-inflammatory, analgesic, and antipyretic effects. For researchers and drug development professionals, a thorough understanding of these mechanisms and methodologies is essential for the continued development of safe and effective anti-inflammatory therapies.

References

- 1. This compound for Animal Use - Drugs.com [drugs.com]

- 2. Flunixin Injection (this compound injection) | Norbrook [norbrook.com]

- 3. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | EquiMed - Horse Health Matters [equimed.com]

- 6. Comparison of the Inhibitory Effects of this compound and Meloxicam on the Smooth Muscles Motility of the Gastrointestinal Tract of Cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses [mdpi.com]

- 8. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. Pharmacokinetics and pharmacodynamics of intravenous and transdermal this compound in meat goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and pharmacodynamics of intravenous and transdermal this compound in alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of this compound pour-on administration on prostaglandin E2 concentration in inflammatory exudate after induction of inflammation in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative study of the action of this compound and tolfenamic acid on prostaglandin E2 synthesis in bovine inflammatory exudate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of arachidonic acid metabolism in endotoxic horses: comparison of this compound, phenylbutazone, and a selective thromboxane synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. madbarn.com [madbarn.com]

- 20. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

An In-depth Technical Guide to the Cellular Mechanisms of Flunixin Meglumine in Inflammatory Responses

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin meglumine is a potent, non-steroidal anti-inflammatory drug (NSAID) widely utilized in veterinary medicine for its analgesic, anti-inflammatory, anti-endotoxic, and antipyretic properties.[1][2][3] It is a non-selective inhibitor of cyclooxygenase (COX) enzymes, a characteristic that forms the cornerstone of its therapeutic effects.[2][4] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms through which this compound modulates inflammatory responses. It delves into its primary mode of action involving the arachidonic acid cascade, explores its COX-independent effects on key inflammatory signaling pathways such as NF-κB, and presents quantitative data on its inhibitory activities. Detailed experimental protocols and pathway visualizations are included to facilitate a deeper understanding and application in a research and development context.

Primary Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism by which this compound exerts its anti-inflammatory effect is through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][5] These enzymes are critical for the conversion of arachidonic acid into prostanoids, which are potent lipid mediators of inflammation, pain, and fever.[1][3]

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate physiological processes, such as protecting the gastrointestinal lining and maintaining kidney function.[3][5]

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins.[3][6] Its activation leads to the production of prostanoids that mediate inflammatory responses.[3]

By blocking both COX isoforms, this compound effectively halts the synthesis of prostaglandins (e.g., PGE2, PGF2α) and thromboxanes (e.g., TXB2), thereby reducing vasodilation, vascular permeability, fever, and pain sensitization.[1][3][7] Studies have shown that flunixin is a potent inhibitor of prostaglandin synthesis.[8] For instance, administration of flunixin in cattle and pigs leads to a rapid decrease in the circulating levels of prostaglandin metabolites.[8][9]

COX-Independent Anti-Inflammatory Mechanisms

Beyond its primary role as a COX inhibitor, this compound exhibits anti-inflammatory effects through mechanisms independent of prostaglandin synthesis inhibition.

Inhibition of NF-κB Activation

A significant COX-independent mechanism is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[10][11] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible enzymes like iNOS and COX-2.[6][12] Studies using murine macrophages have demonstrated that this compound can inhibit the lipopolysaccharide (LPS)-induced activation and nuclear translocation of NF-κB.[10][11] This inhibitory action on NF-κB provides an additional layer to its anti-inflammatory profile, explaining its efficacy in conditions like endotoxemia where a massive pro-inflammatory gene expression is triggered.[10]

Modulation of Cytokine Production

This compound has been shown to suppress the production of key pro-inflammatory cytokines. In experimental models of endotoxemia in mice, flunixin administration significantly inhibited the LPS-induced increase in serum levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and also modulated the anti-inflammatory cytokine Interleukin-10 (IL-10).[13][14] Similarly, in calves with enzootic bronchopneumonia, flunixin inhibited excessive TNF production.[15] This depressor effect on cytokine levels is a crucial component of its anti-endotoxic activity and is likely a downstream consequence of both COX and NF-κB inhibition.[12][13][14]

Effects on Immune Cell Function

This compound can also modulate the activity of various immune cells involved in the inflammatory cascade.

-

Neutrophils: In vitro studies on porcine polymorphonuclear neutrophils (PMNs) have shown that this compound can suppress the respiratory burst, a key antimicrobial function that can also contribute to tissue damage during excessive inflammation.[16]

-

Lymphocytes: Flunixin has been observed to have dose-dependent inhibitory effects on lymphocyte proliferation in vitro.[17] However, studies in calves treated with recommended doses suggest that while there might be a transient increase in late-stage apoptosis of T-cells, it is unlikely to be of clinical significance.[18]

-

Humoral Immunity: In postpartum cattle, flunixin treatment was associated with a significant reduction in IgG levels against E. coli, suggesting a potential modulation of the humoral immune response, possibly affecting antibody isotype switching.[19]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from various studies, illustrating the potency and characteristics of this compound's anti-inflammatory effects.

Table 1: Cyclooxygenase (COX) Inhibition

| Parameter | Species | Model | COX-1 | COX-2 | Selectivity Ratio (COX-1:COX-2) | Finding | Reference |

| IC50 Ratio | Bovine | In vitro whole blood | - | - | 0.606 | Non-selective inhibitor | [20] |

| COX Inhibition | Equine | In vitro | Similar inhibition | Similar inhibition | ~1 | Non-selective inhibitor | |

| COX Preference | Bovine | In vitro | Preferred | - | - | Showed a preference for COX-1 inhibition | [21][22] |

Table 2: Prostaglandin (PG) Synthesis Inhibition

| Parameter | Species | Model | Effect | Reference |

| IC80 for PGE2 | Goat | In vivo (IV) | 0.28 µg/ml | [23] |

| IC80 for PGE2 | Alpaca | In vivo (IV) | 0.23 µg/ml | [24] |

| PGF2α metabolite | Bovine | In vivo | Rapid decrease lasting ~6 hours post-injection | [9] |

| PGE2 in exudate | Bovine | In vivo tissue cage | Significant reduction from 8h to 48h post-treatment | [25] |

Table 3: Cytokine and Gene Expression Modulation

| Parameter | Species | Model | Treatment | Effect | Reference |

| TNF-α, IL-1β, IL-10 | Mouse | In vivo (LPS) | 2.5 mg/kg SC | Inhibited LPS-induced increases in all cytokines | [13][14] |

| TNF-α | Bovine | In vivo (Pneumonia) | Adjunctive therapy | Inhibited excessive TNF production | [15] |

| SAA2, CD1 (mRNA) | Swine | In vivo (LPS) | Flunixin treatment | Reduced expression compared to LPS-only group | [26][27] |

Key Experimental Protocols

This section provides a generalized methodology for key experiments used to characterize the cellular mechanisms of this compound.

In Vivo Endotoxemia Model

This model is crucial for evaluating the anti-endotoxic and anti-inflammatory properties of drugs like flunixin.

-

Animal Model: Healthy mice (e.g., Balb/C) or other relevant species are used.[13]

-

Acclimatization: Animals are acclimatized to laboratory conditions for a minimum of one week.

-

Grouping: Animals are randomly allocated into groups (n=6-10 per group):

-

Administration: Flunixin is typically administered shortly before or after the LPS challenge.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 6, 12, 24 hours) via cardiac puncture or retro-orbital bleeding.[13][14]

-

Analysis:

-

Cytokine Measurement: Serum is separated, and levels of TNF-α, IL-1β, IL-6, and IL-10 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13][14]

-

Prostaglandin Measurement: Plasma or serum is used to measure PGE2 or PGF2α metabolites via ELISA or LC-MS/MS.[23][28]

-

In Vitro Whole Blood COX Inhibition Assay

This ex vivo/in vitro method is used to determine the COX-1/COX-2 selectivity of an NSAID.

-

Blood Collection: Heparinized whole blood is collected from the target species (e.g., equine, bovine).[20]

-

Drug Incubation: Aliquots of blood are incubated with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M) or a vehicle control for a specified time.[21]

-

COX-1 Activity (Thromboxane B2 Synthesis):

-

Blood samples are allowed to clot at 37°C for 1 hour to induce platelet aggregation and subsequent TXA2 (measured as its stable metabolite, TXB2) production.

-

Serum is harvested after centrifugation.

-

-

COX-2 Activity (Prostaglandin E2 Synthesis):

-

To induce COX-2, blood samples are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C.[21]

-

Plasma is harvested after centrifugation.

-

-

Quantification: TXB2 and PGE2 concentrations are measured using specific ELISA kits.

-

Data Analysis: The concentration of flunixin that causes 50% inhibition of TXB2 production (IC50 for COX-1) and PGE2 production (IC50 for COX-2) is calculated. The ratio of IC50 COX-1 to IC50 COX-2 determines the drug's selectivity.[20]

NF-κB Activation Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to detect NF-κB activation (i.e., its binding to DNA).

-

Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages, is used.[10][11]

-

Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour, followed by stimulation with LPS to induce NF-κB activation.

-

Nuclear Extract Preparation: After stimulation, nuclear proteins are extracted from the cells.

-

Probe Labeling: A DNA oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts. If active NF-κB is present, it will bind to the probe.

-

Electrophoresis: The protein-DNA complexes are separated from the free, unbound probe on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged (for non-radioactive probes). A "shifted" band indicates the presence of the NF-κB-DNA complex. The intensity of this band is reduced in the presence of an effective inhibitor like flunixin.

Conclusion

The anti-inflammatory effects of this compound are multifaceted, extending beyond its well-established role as a non-selective COX inhibitor. Its primary mechanism involves blocking the arachidonic acid cascade to prevent the synthesis of pro-inflammatory prostaglandins and thromboxanes. Furthermore, its ability to inhibit the NF-κB signaling pathway and subsequently reduce the production of key inflammatory cytokines like TNF-α and IL-1β highlights a crucial COX-independent mechanism. These combined actions on enzymatic pathways, transcription factors, and immune cell function underscore its potency as a therapeutic agent for managing a wide range of inflammatory conditions. A thorough understanding of these cellular mechanisms is essential for the continued development and optimized clinical application of this important NSAID.

References

- 1. This compound | C21H28F3N3O7 | CID 39212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. egnlab.com [egnlab.com]

- 4. ICI Journals Master List [journals.indexcopernicus.com]

- 5. Sparing the gut: COX-2 inhibitors herald a new era for treatment of horses with surgical colic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Reduces Milk Isoprostane Concentrations in Holstein Dairy Cattle Suffering from Acute Coliform Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Effect of this compound on prostaglandin F2 alpha synthesis and metabolism in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of prostaglandin biosynthesis with this compound in the bovine species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the ability of carprofen and this compound to inhibit activation of nuclear factor kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of this compound on cytokine levels in experimental endotoxemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A comparative study of the effects of meloxicam and this compound (NSAIDs) as adjunctive therapy on interferon and tumor necrosis factor production in calves suffering from enzootic bronchopneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the influence of meloxicam and this compound on the apoptosis of peripheral blood CD4+ and CD8+ T cells in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

- 20. In vitro enantioselective pharmacodynamics of Carprofen and Flunixin-meglumine in feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of this compound and ketoprofen on mediator production in ex vivo and in vitro models of inflammation in healthy dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Pharmacokinetics and pharmacodynamics of intravenous and transdermal this compound in meat goats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics and pharmacodynamics of intravenous and transdermal this compound in alpacas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation of this compound pour-on administration on prostaglandin E2 concentration in inflammatory exudate after induction of inflammation in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. In vivo characterization of inflammatory biomarkers in swine and the impact of this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. avmajournals.avma.org [avmajournals.avma.org]

Flunixin Meglumine in Animal Models of Endotoxemia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of flunixin meglumine in preclinical research of endotoxemia. It details the underlying mechanisms of action, summarizes key experimental findings, and provides detailed protocols for leveraging this compound in various animal models.

Core Mechanism of Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its primary therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, this compound effectively curtails the conversion of arachidonic acid into pro-inflammatory eicosanoids, namely prostaglandins and thromboxanes. This inhibition of the arachidonic acid cascade is the principal mechanism by which this compound mitigates the clinical signs of endotoxemia. It is important to note that this compound does not directly bind to or neutralize endotoxins.

Beyond its well-established role as a COX inhibitor, emerging evidence suggests that this compound may also exert anti-inflammatory effects through a COX-independent mechanism involving the inhibition of nuclear factor kappa B (NF-κB) activation. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines and inducible nitric oxide synthase (iNOS). The capacity of this compound to inhibit NF-κB activation suggests a broader modulatory role in the inflammatory response to endotoxemia.

Signaling Pathways

The anti-inflammatory effects of this compound in the context of endotoxemia can be visualized through its impact on two key signaling pathways:

Efficacy in Animal Models of Endotoxemia

This compound has been extensively evaluated in various animal models of endotoxemia, demonstrating significant therapeutic benefits. The most commonly utilized models include mice, horses, and sheep.

Murine Models

In murine models of lipopolysaccharide (LPS)-induced endotoxemia, this compound has been shown to effectively suppress the systemic inflammatory response.

Data Presentation: Effects of this compound in Murine Endotoxemia

| Parameter | Control | Endotoxemia (LPS) | Endotoxemia (LPS) + this compound | Animal Model | Reference |

| Cytokines | |||||

| TNF-α | Baseline | Increased | Inhibited Increase | Balb/C Mice | |

| IL-1β | Baseline | Increased | Inhibited Increase | Balb/C Mice | |

| IL-10 | Baseline | Increased | Inhibited Increase | Balb/C Mice | |

| Oxidative Stress | |||||

| MDA (Heart, nmol/mg protein) | 0.082 ± 0.007 | 0.142 ± 0.003 | 0.091 ± 0.004 | Balb/C Mice | |

| MDA (Kidney, nmol/mg protein) | 0.062 ± 0.006 | 0.160 ± 0.017 | 0.083 ± 0.005 | Balb/C Mice | |

| MDA (Spleen, nmol/mg protein) | 0.104 ± 0.006 | 0.131 ± 0.002 | 0.112 ± 0.005 | Balb/C Mice | |

| SOD (Heart, U/mg protein) | 40.02 ± 4.376 | 29.19 ± 1.541 | 35.12 ± 2.141 | Balb/C Mice | |

| GPX (Liver, U/mg protein) | 39.01 ± 1.264 | 22.37 ± 1.829 | 33.14 ± 1.841 | Balb/C Mice | |

| CAT (Kidney, U/mg protein) | 76.32 ± 3.847 | 65.09 ± 2.371 | 72.81 ± 3.112 | Balb/C Mice | |

| GSH (Spleen, mg/mg protein) | 28.14 ± 2.238 | 33.82 ± 4.081 | 30.15 ± 2.987 | Balb/C Mice |

Equine Models

Equine models of endotoxemia have provided valuable insights into the clinical efficacy of this compound.

Data Presentation: Effects of this compound in Equine Endotoxemia

| Parameter | Control (Endotoxin) | This compound Treated (Endotoxin) | Animal Model | Reference |

| Eicosanoids | ||||

| Thromboxane B2 (TxB2) | Increased | Significantly Suppressed | Horses | |

| 6-keto-Prostaglandin F1α | Increased | Significantly Suppressed | Horses | |

| Clinical Signs | ||||

| Clinical Score | Elevated | Reduced (Dose-dependent) | Horses | |

| Blood Lactate | Elevated | Significantly Suppressed (at 0.25 mg/kg) | Horses | |

| Rectal Temperature | Elevated | Reduced | Horses | |

| Heart Rate | Elevated | Reduced | Horses | |

| Respiratory Rate | Elevated | Reduced | Horses | |

| Survival | ||||

| Mortality | - | Improved | Horses |

Ovine Models

Studies in ovine models have also demonstrated the anti-inflammatory effects of this compound in endotoxemia.

Data Presentation: Effects of this compound in Ovine Endotoxemia

| Parameter | Control (Endotoxin) | This compound Treated (Endotoxin) | Animal Model | Reference |

| Acute Phase Proteins | Elevated | Controlled | Sheep (Ewes) | |

| Inflammatory Cytokines | Elevated | Controlled | Sheep (Ewes) | |

| Oxidative Stress Biomarkers | Elevated | Controlled | Sheep (Ewes) |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and interpretation of research findings.

Murine Model of LPS-Induced Endotoxemia

This protocol outlines a common method for inducing endotoxemia in mice and evaluating the therapeutic effect of this compound.

Experimental Workflow

Methodology:

-

Animal Model: Healthy Balb/C mice are commonly used.

-

Groups: Animals are typically divided into three groups: a control group receiving only the vehicle, an endotoxemia group receiving LPS, and a treatment group receiving both LPS and this compound.

-

Endotoxemia Induction: Endotoxemia is induced by a single intraperitoneal (IP) injection of Escherichia coli (e.g., serotype 0111:B4) lipopolysaccharide at a dose of 250 µ g/mouse .

-

This compound Administration: this compound is administered subcutaneously (SC) at a dose of 2.5 mg/kg. The timing of administration can be before, during, or after the LPS challenge, depending on the study design (prophylactic vs. therapeutic).

-

Sample Collection: Blood samples are collected at various time points post-LPS administration (e.g., 0, 1, 2, 3, 6, 12, and 24 hours) to assess the cytokine profile.

-

Analysis: Serum levels of key inflammatory cytokines such as TNF-α, IL-1β, and IL-10 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Equine Model of Experimental Endotoxemia

This protocol describes a frequently used model for studying endotoxemia in horses.

Methodology:

-

Animal Model: Healthy adult horses or ponies are used.

-

Groups: A crossover design is often employed where the same animals serve as their own controls, or parallel groups are used.

-

Endotoxemia Induction: A sublethal dose of E. coli LPS (e.g., 0.1 µg/kg) is administered intravenously (IV).

-

This compound Administration: this compound is administered IV at varying doses, such as a low "anti-endotoxic" dose of 0.25 mg/kg or a standard anti-inflammatory dose of 1.1 mg/kg. Pre-treatment before the LPS challenge is a common approach.

-

Monitoring and Sample Collection: Clinical signs (heart rate, respiratory rate, temperature, demeanor) are monitored frequently. Blood samples are collected to measure eicosanoids (TxB2, 6-keto-PGF1α) by radioimmunoassay and lactate concentrations.

Conclusion

This compound is a potent therapeutic agent in animal models of endotoxemia, primarily through its inhibition of the cyclooxygenase pathway and subsequent reduction in pro-inflammatory eicosanoids. Its potential to also modulate the NF-κB signaling pathway warrants further investigation. The established murine and equine models provide robust platforms for elucidating the pathophysiology of endotoxemia and for the preclinical evaluation of novel anti-inflammatory therapies. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers in this field.

In-Vitro Characterization of the Analgesic Properties of Flunixin Meglumine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flunixin meglumine, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Its therapeutic effects are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation. This technical guide provides an in-depth overview of the in-vitro methods used to characterize the analgesic properties of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its analgesic and anti-inflammatory effects by inhibiting both isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are crucial mediators of pain, inflammation, and fever.[2] By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory molecules.

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Enzyme Isoform | IC50 (μM) | Reference |

| COX-1 | 0.0177 | [3] |

| COX-2 | 0.0292 | [3] |

Table 1: In-vitro inhibitory potency of this compound on bovine cyclooxygenase enzymes.

Key Signaling Pathways Modulated by this compound

The analgesic and anti-inflammatory effects of this compound are primarily mediated through its modulation of the cyclooxygenase pathway and the downstream nuclear factor kappa B (NF-κB) signaling cascade.

Experimental Protocols for In-Vitro Characterization

A comprehensive in-vitro evaluation of this compound's analgesic properties involves a series of well-defined assays.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of this compound on COX-1 and COX-2 activity.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and COX-2 enzymes are commonly used.[4]

-

Incubation: The enzymes are pre-incubated with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 37°C.[5]

-

Reaction Initiation: The reaction is initiated by adding a substrate, typically arachidonic acid.[5]

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes), the reaction is stopped.[5]

-

Quantification of Prostaglandin Production: The amount of prostaglandin produced (e.g., PGF2α) is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[4][5]

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined.

Prostaglandin E2 (PGE2) Synthesis Assay in Macrophages

This cell-based assay assesses the ability of this compound to inhibit the production of PGE2, a key inflammatory mediator, in response to a pro-inflammatory stimulus.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophages are a suitable cell line for this assay.[4]

-

Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent PGE2 production.[4]

-

Treatment: Cells are treated with various concentrations of this compound prior to or concurrently with LPS stimulation.

-

Sample Collection: After a set incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a validated method such as a competitive ELISA or liquid chromatography-mass spectrometry (LC-MS).[6][7]

-

Data Analysis: The reduction in PGE2 levels in treated cells compared to untreated, stimulated cells is calculated to determine the inhibitory effect of this compound.

Thromboxane B2 (TXB2) Synthesis Assay

This assay evaluates the effect of this compound on the production of thromboxane B2, a stable metabolite of thromboxane A2, which is primarily synthesized via the COX-1 pathway in platelets and is involved in platelet aggregation.

Methodology:

-

Sample: Whole blood is collected from the species of interest (e.g., equine).[8][9]

-

Coagulation Induction: The blood is allowed to clot in the presence of various concentrations of this compound, which induces platelet activation and TXB2 synthesis.[8][9]

-

Sample Processing: After a defined incubation period, the serum is separated by centrifugation.

-

TXB2 Quantification: The concentration of TXB2 in the serum is determined using a specific ELISA kit.[10]

-

Data Analysis: The inhibition of TXB2 production by this compound is calculated relative to control samples.

Nuclear Factor Kappa B (NF-κB) Activation Assay

This assay investigates the potential of this compound to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.

Methodology:

-

Cell Line: RAW 264.7 murine macrophages are commonly used.[4]

-

Stimulation and Treatment: Cells are pre-treated with this compound and then stimulated with LPS to induce NF-κB activation.[4]

-

Assessment of NF-κB Translocation: The activation of NF-κB is assessed by measuring its translocation from the cytoplasm to the nucleus. This can be visualized and quantified using immunofluorescence microscopy or by performing subcellular fractionation followed by a Western blot for NF-κB subunits (e.g., p65).

-

Data Analysis: The degree of inhibition of NF-κB translocation in this compound-treated cells is compared to that in untreated, stimulated cells.

Lipoxygenase (LOX) Activity Assay

While the primary mechanism of this compound is COX inhibition, it is also valuable to investigate its potential effects on the lipoxygenase (LOX) pathway, another major route of arachidonic acid metabolism that produces leukotrienes.

Methodology:

-

Enzyme Source: Purified lipoxygenase (e.g., from soybean or human platelets) can be used.

-

Incubation: The enzyme is pre-incubated with this compound.

-

Reaction Initiation: The reaction is started by adding a substrate, such as linoleic acid or arachidonic acid.[11]

-

Detection of LOX Activity: The activity of the LOX enzyme can be monitored by measuring the formation of hydroperoxides, which can be detected spectrophotometrically at 234 nm.[11]

-

Data Analysis: The inhibitory effect of this compound on LOX activity is determined by comparing the reaction rates in the presence and absence of the drug.

Experimental Workflow Overview

The in-vitro characterization of this compound's analgesic properties typically follows a structured workflow, from initial target-based assays to more complex cell-based models.

Conclusion